2-Propylpentanoic anhydride

描述

Nomenclature and Chemical Structure within the Context of Carboxylic Anhydrides

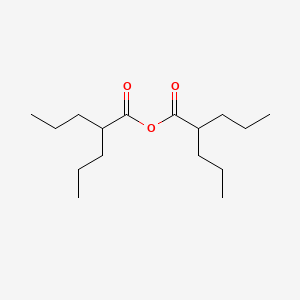

2-Propylpentanoic anhydride (B1165640) belongs to the class of organic compounds known as carboxylic anhydrides. A carboxylic anhydride is characterized by two acyl groups bonded to the same oxygen atom. In this specific case, the compound consists of two 2-propylpentanoyl groups linked by an oxygen bridge. This structure arises from the formal dehydration or condensation of two molecules of 2-propylpentanoic acid.

The systematic IUPAC name for this compound is 2-propylpentanoyl 2-propylpentanoate (B1229163). It is also commonly referred to as dipropylacetic anhydride or valproic anhydride. chemblink.comchemspider.com The structure is symmetrical, with the central anhydride linkage being the key reactive site. The presence of two propyl groups on the alpha-carbon of each acyl unit creates steric hindrance that can influence its reactivity compared to simpler, linear anhydrides like propionic anhydride. wikipedia.org

Chemical and Physical Properties of 2-Propylpentanoic Anhydride

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-propylpentanoyl 2-propylpentanoate | |

| Common Names | This compound, Dipropylacetic anhydride | chemblink.com |

| CAS Number | 51660-44-7 | chemblink.com |

| Molecular Formula | C₁₆H₃₀O₃ | alfa-chemistry.com |

| Molecular Weight | 270.41 g/mol | alfa-chemistry.com |

| Canonical SMILES | CCCC(CCC)C(=O)OC(=O)C(CCC)CCC |

| InChI Key | GYIUDLLQLVWKPP-UHFFFAOYSA-N | |

Significance as a Precursor and Reagent in Organic Synthesis

Like other carboxylic anhydrides, this compound is a valuable acylating agent in organic synthesis. longdom.org Its electrophilic carbonyl carbons are susceptible to nucleophilic attack, making it a key reagent for introducing the 2-propylpentanoyl (valproyl) group onto other molecules, such as alcohols, amines, and amino acids. longdom.orgekb.eg This reactivity is fundamental to its role as both a precursor and a reagent.

In laboratory settings, its preparation typically involves the dehydration of 2-propylpentanoic acid. One documented method involves treating the parent acid with diphenylphosphoryl chloride in the presence of a base like triethylamine (B128534). cardiff.ac.uk Another common approach is the reaction of 2-propylpentanoic acid with thionyl chloride to form the acid chloride intermediate, which is then further reacted to yield the anhydride.

Detailed research findings highlight its utility in specialized synthetic applications:

Peptide Synthesis : this compound has been used in the synthesis of novel dipeptide conjugates. In the mixed anhydride method, it can be formed in situ from valproic acid and ethyl chloroformate to couple with amino acid esters, leading to the formation of valproyl dipeptides. ekb.eg

Derivatization : It serves as a precursor for creating derivatives of valproic acid. For instance, its reaction with nucleophiles can lead to the formation of amides or esters containing the valproyl moiety. These derivatives are often synthesized for research into structure-activity relationships. researchgate.net

General Acylation : It can be used in acylation reactions, analogous to the widespread use of acetic anhydride in the synthesis of compounds like aspirin. longdom.org

Historical Context of its Chemical Investigation, particularly as an Intermediate to 2-Propylpentanoic Acid (Valproic Acid)

The historical investigation of this compound is intrinsically linked to its parent compound, 2-propylpentanoic acid (valproic acid). Valproic acid was first synthesized in 1882 by Beverly S. Burton and was used for decades as a solvent in laboratories. acs.org Its remarkable anticonvulsant properties were discovered serendipitously in 1962 by Pierre Eymard and colleagues. acs.orgnih.gov

In the context of producing valproic acid, this compound is not typically a historical intermediate in the primary synthesis routes. The classical and most common laboratory synthesis of valproic acid starts from diethyl malonate or similar precursors, proceeding through intermediates like 2,2-dipropylmalonic acid, which is then decarboxylated. csfarmacie.czresearchgate.netresearcher.life Another established industrial process involves the reaction of an alkyl alkanoylacetate with an n-propyl halide. google.com

The role of this compound in this historical context is more accurately described as a derivative prepared from valproic acid, rather than a precursor to it. cardiff.ac.uk The synthesis of the anhydride is a subsequent step undertaken to create a more reactive form of valproic acid for use in further chemical transformations, such as the acylation reactions discussed previously. longdom.orgekb.eg Therefore, its investigation has been driven by the need to synthesize novel analogs and conjugates for research purposes, which commenced after the therapeutic value of the parent acid was established. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-propylpentanoyl 2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-5-9-13(10-6-2)15(17)19-16(18)14(11-7-3)12-8-4/h13-14H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIUDLLQLVWKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OC(=O)C(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448532 | |

| Record name | valproic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51660-44-7 | |

| Record name | Pentanoic acid, 2-propyl-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51660-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | valproic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanoic acid, 2-propyl-, 1,1'-anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Propylpentanoic Anhydride

Direct Dehydration Approaches

Direct dehydration methods involve the removal of a water molecule from two molecules of 2-propylpentanoic acid to form the corresponding anhydride (B1165640). This can be achieved through thermal means or with the aid of chemical activating agents.

Thermal Dehydration Processes

High temperatures can be employed to drive the dehydration of carboxylic acids. For the synthesis of anhydrides, this process typically requires significant heat to overcome the energy barrier for the removal of water. chemistrysteps.comkhanacademy.orgcoconote.app While a common method for some anhydrides like acetic anhydride, its application to 2-propylpentanoic acid is less documented in readily available literature. khanacademy.orgcoconote.app Industrial-scale synthesis may utilize elevated temperatures, sometimes exceeding 200°C, often in the presence of a tertiary amine catalyst to facilitate the dehydration. One patented method describes the dehydration of 2-hydroxy-2-propylpentanoic acid at temperatures of at least 200°C in the presence of a tertiary amine like N-methylpyrrolidine to yield the anhydride. google.com

Dehydration with Activating/Coupling Agents (e.g., carbodiimides)

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used coupling agents in organic synthesis, particularly for the formation of amide and ester bonds. wikipedia.orggoogle.com They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orggoogle.com This intermediate can then react with a second molecule of the carboxylic acid to produce the anhydride. wikipedia.org While this method is a staple in peptide synthesis, its specific application for the direct synthesis of 2-propylpentanoic anhydride is noted, though detailed protocols are less common than for other methods. wikipedia.orgekb.egnih.gov The reaction of an alkoxycarbonylamino acid with a carbodiimide (B86325) can lead to the formation of a symmetrical anhydride. nih.gov

Acyl Halide-Based Synthesis Pathways (e.g., from acyl chlorides)

A prevalent and reliable laboratory-scale method for preparing this compound involves the use of its corresponding acyl halide, typically 2-propylpentanoyl chloride. chemistrysteps.comkhanacademy.orgcoconote.app This two-step process begins with the conversion of 2-propylpentanoic acid to 2-propylpentanoyl chloride, often using a chlorinating agent like thionyl chloride (SOCl₂). In a typical procedure, the carboxylic acid is heated with thionyl chloride.

Following the formation of the acyl chloride, it is reacted with a carboxylate salt of 2-propylpentanoic acid. This carboxylate is usually generated in situ by adding a base, such as triethylamine (B128534), to a solution of 2-propylpentanoic acid. The nucleophilic carboxylate attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the anhydride and a salt byproduct. chemistrysteps.comkhanacademy.org

| Step | Reagents | Temperature | Duration |

| Acid Chloride Formation | 2-Propylpentanoic acid, Thionyl chloride (SOCl₂) | ~86°C | 2 hours |

| Anhydride Formation | 2-Propylpentanoyl chloride, Triethylamine | ~10°C | 4 hours |

Mixed Anhydride Synthesis Strategies (e.g., with ethyl chloroformate)

Mixed anhydrides are intermediates that can be used to synthesize other compounds, such as amides and esters. ekb.eghighfine.comnih.govresearchgate.netnih.gov The synthesis of a mixed anhydride involving 2-propylpentanoic acid can be achieved by reacting it with another acylating agent, such as ethyl chloroformate, in the presence of a tertiary base like N-methylmorpholine or triethylamine. ekb.egnih.gov This reaction is typically carried out at low temperatures (e.g., -15°C to -20°C). ekb.eg The resulting mixed anhydride is often not isolated but used in situ for subsequent reactions. ekb.eg For instance, it can be coupled with an amino acid ester to form a peptide bond, with reported yields of 80-85%. ekb.eg This method is considered advantageous in some contexts due to higher yields and fewer side products compared to other coupling methods like those using DIC. ekb.eg

Catalytic Synthesis Routes

Catalytic methods offer an efficient and atom-economical approach to anhydride synthesis. Transition metals, in particular, have shown promise in catalyzing the formation of anhydrides.

Transition Metal Catalysis in Anhydride Formation (e.g., Palladium/Carbon)

Palladium catalysts are versatile in organic synthesis and have been employed in the formation of anhydrides. rsc.orgacs.orgrsc.orgresearchgate.netacs.orgbeilstein-journals.orgruhr-uni-bochum.deacs.org One patented method describes the use of palladium on carbon (Pd/C) in a hydrogenation step during a multi-step synthesis that results in a mixed anhydride of enalapril (B1671234) and valproic acid. google.com In this specific instance, after forming a different intermediate, the solution is hydrogenated under pressure in the presence of Pd/C. google.com While not a direct synthesis of this compound from its acid, it demonstrates the use of a palladium catalyst in a synthetic sequence involving a valproic acid moiety. google.com

Other Catalytic Systems

Beyond conventional methods, the synthesis of this compound can be achieved using a variety of other catalytic and reagent systems, which offer diverse conditions and yield efficiencies. These alternative methodologies often focus on activating the parent carboxylic acid, 2-propylpentanoic acid (valproic acid), to facilitate the formation of the anhydride linkage.

One effective approach involves the use of phosphorus-based coupling reagents. Research has demonstrated that combining 2-propylpentanoic acid with diphenylphosphoryl chloride in the presence of a tertiary amine base, such as triethylamine, can produce this compound in high yields, reportedly reaching up to 95%. cardiff.ac.uk This method proceeds by forming a highly reactive phosphinic-carboxylic mixed anhydride intermediate.

Another established technique is the mixed anhydride method, which utilizes chloroformates. In this procedure, 2-propylpentanoic acid is reacted with an alkyl chloroformate, like ethyl chloroformate, in the presence of a tertiary base such as N-methyl morpholine (B109124) (NMM). ekb.eg This forms a transient mixed carbonic-carboxylic anhydride which then reacts with another molecule of valproate to yield the desired symmetric anhydride. This method has been reported to produce yields in the range of 80-85%. ekb.eg The choice of base is crucial; N-methylmorpholine is often preferred over triethylamine as it can lead to faster generation of the mixed anhydride. researchgate.net

Carbodiimide coupling agents, which are common in peptide synthesis, also provide a route to this compound. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) can be used to activate the carboxylic acid, facilitating the condensation to form the anhydride. sigmaaldrich.comkyoto-u.ac.jp This method is valued for its mild reaction conditions, though by-product removal, such as the corresponding urea (B33335), is a necessary purification step. sigmaaldrich.com

Furthermore, tertiary amines can function not just as stoichiometric bases but also as catalysts in dehydration reactions. In some industrial applications, amines like N-methylpyrrolidine are used in catalytic amounts (e.g., 5–10 mol%) to promote anhydride formation at high temperatures, where they act as both a catalyst and a scavenger for any acidic byproducts.

Table 1: Comparison of Alternative Catalytic Systems for this compound Synthesis

| Catalytic System/Method | Key Reagents | Typical Base | Reported Yield | Reference |

|---|---|---|---|---|

| Phosphorus Coupling | Diphenylphosphoryl chloride | Triethylamine | ~95% | cardiff.ac.uk |

| Mixed Anhydride | Ethyl chloroformate | N-Methyl morpholine | 80-85% | ekb.eg |

| Carbodiimide Coupling | EDC (EDAC) | Not specified | - | sigmaaldrich.comkyoto-u.ac.jp |

Optimization of Reaction Conditions and Yields in Anhydride Synthesis

The efficient synthesis of this compound is highly dependent on the careful optimization of several key reaction parameters. The interplay between temperature, reaction time, reagent stoichiometry, and the physical setup of the reaction can significantly impact the final yield and purity of the product.

The stoichiometry of reactants and catalysts is another pivotal element for optimization. In industrial-scale syntheses, reaction parameters are finely tuned to maximize yield while minimizing side reactions and costs. For instance, when tertiary amines like N-methylpyrrolidine are used catalytically, their concentration is optimized to between 5–10 mol% relative to the starting acid to effectively promote anhydride formation. In laboratory preparations using coupling agents, the molar ratios of the carboxylic acid, the coupling agent, and the base are carefully balanced. For example, the synthesis using diphenylphosphoryl chloride employs two equivalents of valproic acid and triethylamine for each equivalent of the coupling agent. cardiff.ac.uk

Reaction time must be sufficient to allow the reaction to proceed to completion but not so long as to encourage the formation of by-products or decomposition. Laboratory-scale syntheses report varied times, such as stirring for 4 hours after the addition of triethylamine in an acid chloride-based method, or overnight stirring in a diphenylphosphoryl chloride-mediated reaction. cardiff.ac.uk

For industrial production, process technology plays a crucial role in optimization. The use of continuous flow reactors offers a significant advantage over traditional batch processing. Automated continuous flow systems enable precise control over temperature gradients and the rate of reactant addition, which improves reaction kinetics, ensures product consistency, and enhances scalability and reproducibility. mdpi.com This technology helps to maintain optimal conditions throughout the synthesis, thereby maximizing yield and process safety. fraunhofer.de

Table 2: Key Parameters for Optimization in this compound Synthesis

| Parameter | Influence on Synthesis | Optimized Conditions/Examples | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and product stability. | - High temperatures (>200°C) for thermal dehydration.- Low initial temperatures (e.g., 0°C) for activation steps. | cardiff.ac.uk |

| Reagent Stoichiometry | Impacts yield, purity, and cost-effectiveness. | - 5–10 mol% of N-methylpyrrolidine as a catalyst.- 2:1 ratio of carboxylic acid to coupling agent. | cardiff.ac.uk |

| Reaction Time | Determines the extent of reaction and potential for side reactions. | - Varies from a few hours (4 h) to overnight depending on the method. | cardiff.ac.uk |

| Process Technology | Enhances control, consistency, and scalability. | - Use of continuous flow reactors for precise control of temperature and mixing. | |

Chemical Reactivity and Mechanistic Investigations of 2 Propylpentanoic Anhydride

Nucleophilic Acyl Substitution Reactionsvanderbilt.eduresearchgate.netmasterorganicchemistry.comchemistrytalk.org

The core reactivity of 2-propylpentanoic anhydride (B1165640) lies in its susceptibility to nucleophilic attack. The general mechanism involves the addition of a nucleophile to one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate leaving group to yield the substituted product. masterorganicchemistry.comlibretexts.org

Reactions with Alcohols and Phenols: Esterification Pathwaysresearchgate.netmasterorganicchemistry.comchemistrytalk.org

2-Propylpentanoic anhydride readily reacts with alcohols and phenols in a process called alcoholysis to form esters. vanderbilt.edulibretexts.org This reaction is a common method for the synthesis of 2-propylpentanoate (B1229163) esters. The reaction with an alcohol yields an ester and a molecule of 2-propylpentanoic acid as a byproduct. youtube.com

The reaction with phenols is generally slower than with alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. libretexts.org To facilitate the reaction, it is often carried out in the presence of a base like pyridine (B92270) or sodium hydroxide. libretexts.orggoogle.com The base deprotonates the phenol (B47542) to the more nucleophilic phenoxide ion, which then readily attacks the anhydride. libretexts.org

Table 1: Examples of Esterification Reactions

| Reactant | Product | Conditions |

| Methanol | Methyl 2-propylpentanoate | Neutral or base-catalyzed libretexts.orgpressbooks.pub |

| Phenol | Phenyl 2-propylpentanoate | Typically requires a base (e.g., pyridine) libretexts.org |

| p-Hydroxyaniline | Acetaminophen (by analogy) | The less nucleophilic -OH group can react, though the -NH2 group is generally more reactive pressbooks.pub |

Reactions with Amines: Amidation Pathwaysresearchgate.netmasterorganicchemistry.comchemistrytalk.org

The reaction of this compound with ammonia, primary amines, or secondary amines leads to the formation of amides. vanderbilt.edulibretexts.org This amidation reaction, or aminolysis, requires two equivalents of the amine. The first equivalent acts as the nucleophile, while the second equivalent neutralizes the carboxylic acid byproduct to form a carboxylate salt. libretexts.orgyoutube.com

The reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl carbons, followed by the elimination of a carboxylate leaving group. libretexts.orgsaskoer.ca The initial product is the amide and a molecule of 2-propylpentanoic acid. The acid then reacts with a second molecule of the amine in an acid-base reaction. chemguide.co.uk

Table 2: Examples of Amidation Reactions

| Reactant | Product | Byproduct |

| Ammonia | 2-Propylpentanamide | 2-Propylpentanoic acid (neutralized by excess ammonia) chemguide.co.uk |

| Methylamine | N-Methyl-2-propylpentanamide | 2-Propylpentanoic acid (neutralized by excess methylamine) chemguide.co.uk |

| Diethylamine | N,N-Diethyl-2-propylpentanamide | 2-Propylpentanoic acid (neutralized by excess diethylamine) saskoer.ca |

Hydrolysis Reactions and Carboxylic Acid Formationresearchgate.netchemistrytalk.org

This compound reacts with water in a hydrolysis reaction to yield two molecules of 2-propylpentanoic acid. vanderbilt.edulibretexts.org This reaction is typically rapid and highlights the moisture sensitivity of the anhydride. libretexts.org From a synthetic standpoint, this reaction is often undesirable as it consumes the anhydride to produce the parent carboxylic acid. libretexts.org The mechanism involves the nucleophilic attack of water on a carbonyl carbon, followed by the collapse of the tetrahedral intermediate and elimination of a carboxylate leaving group. youtube.comlibretexts.org

Reaction Kinetics and Thermodynamic Considerations in Anhydride Transformations

The rate of nucleophilic acyl substitution reactions of this compound is influenced by several factors, including the nucleophilicity of the attacking species and the reaction conditions. Generally, more potent nucleophiles will react faster. The reactivity order of common nucleophiles is a key consideration in planning synthetic transformations.

Stereochemical Aspects of this compound Reactivity

2-Propylpentanoic acid itself is a chiral molecule when substituted at the alpha-carbon, but the parent compound is not. However, if the anhydride is derived from a chiral carboxylic acid, the stereochemistry at the alpha-carbon is generally retained during nucleophilic acyl substitution reactions. This is because the reaction occurs at the carbonyl carbon and does not involve breaking the bond to the chiral center.

In reactions where a new stereocenter is formed, such as the addition to a prochiral ketone, the stereochemical outcome can be influenced by various factors, including the presence of chiral catalysts or auxiliaries. The steric bulk of the 2-propyl groups on the anhydride can also play a role in directing the approach of the nucleophile, potentially leading to diastereoselectivity in certain reactions.

Mechanistic Studies of Specific Transformations (e.g., nucleophilic attack pathways)vanderbilt.edugoogle.com

The mechanism of nucleophilic acyl substitution on acid anhydrides is well-established and proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comsaskoer.ca

Nucleophilic Attack: The nucleophile adds to one of the electrophilic carbonyl carbons of the anhydride. This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. libretexts.orgyoutube.com

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the pi bond of the carbonyl group, and a carboxylate anion is expelled as a leaving group. libretexts.orgyoutube.com

In reactions with neutral nucleophiles like alcohols or amines, a subsequent proton transfer step occurs. For example, in the reaction with an amine, a second molecule of the amine will deprotonate the nitrogen of the newly formed amide, and the carboxylate leaving group will be protonated to form the carboxylic acid. libretexts.orgsaskoer.ca

A patent describes the formation of a mixed anhydride of enalapril (B1671234) and valproic acid, where 2-propylpentanoyl chloride is reacted with enalapril. google.com This highlights a synthetic route where the acyl chloride is used to generate the anhydride in situ for subsequent reactions. google.com

Synthesis and Exploration of 2 Propylpentanoic Anhydride Derivatives and Analogues

Preparation of Functionalized 2-Propylpentanoic Acid Analogues via Anhydride (B1165640) Intermediates

The synthesis of functionalized analogues of 2-propylpentanoic acid often involves the strategic modification of the core structure to modulate its physicochemical and pharmacological properties. While various synthetic routes are employed, the use of 2-propylpentanoic anhydride serves as a key step in the formation of ester and amide linkages. The anhydride can react with a wide range of nucleophiles, such as alcohols and amines, to introduce new functional groups.

Research in this area has led to the development of numerous analogues, including those with amino groups, altered alkyl chains, and cyclic moieties. For instance, amino analogues such as 2-n-propyl-3-aminopentanoic acid and 2-n-propyl-4-aminopentanoic acid have been synthesized and evaluated for their anticonvulsant potential. nih.gov The synthesis of these compounds, while not always explicitly starting from the anhydride, involves steps where the reactivity of the carboxylic acid group is central. The anhydride would be a suitable activated form of the carboxylic acid for amidation reactions.

Furthermore, the introduction of fluorine atoms into the valproic acid structure has been explored to alter its metabolic profile and reduce potential toxicity. google.com The synthesis of compounds like 4,4-difluoro-2-propylpentanoic acid involves multi-step sequences where the carboxylic acid functionality is manipulated. google.com The anhydride could be envisioned as a useful intermediate in creating derivatives of these fluorinated analogues.

Another approach involves the creation of more complex structures, such as the tetramethylcyclopropyl analogue of valproic acid, which has been derivatized into a series of amides with significant anticonvulsant activity. nih.gov The synthesis of these amide derivatives would be readily achievable through the reaction of the corresponding acid chloride or anhydride with the appropriate amine. Similarly, 1,3,4-thiadiazolylamide derivatives of 2-propylpentanoic acid have been synthesized, demonstrating the versatility of modifying the carboxylic acid group to introduce heterocyclic moieties. rrpharmacology.ru

The following table summarizes some of the functionalized analogues of 2-propylpentanoic acid that have been synthesized and studied.

| Analogue Name | Key Functional Group | Synthetic Precursor (Potential) | Reference |

| 2-n-propyl-3-aminopentanoic acid | Amino group | This compound | nih.gov |

| 4,4-difluoro-2-propylpentanoic acid | Fluorine atoms | This compound | google.com |

| N-methoxy-2,2,3,3-tetramethylcyclopropanecarboxamide | Amide, Cyclopropyl | 2,2,3,3-tetramethylcyclopropanecarboxylic acid anhydride | nih.gov |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide | Amide, Thiadiazole | This compound | rrpharmacology.ru |

Synthesis of 2-Propylpentanoyl Amino Acid Conjugates

The conjugation of 2-propylpentanoic acid with amino acids represents a significant strategy in medicinal chemistry to improve the pharmacokinetic properties and potentially the efficacy of the parent drug. This compound is an ideal reagent for this purpose, as it readily reacts with the amino group of amino acid esters to form a stable amide bond.

Several studies have reported the synthesis of these conjugates. For example, derivatives of valproic acid have been synthesized by condensation with various L-amino acid esters, including L-phenylalanine ethyl ester, L-tryptophan methyl ester, L-leucine methyl ester, L-methionine methyl ester, and L-histidine methyl ester. nih.gov These reactions are typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), which in situ generates a reactive intermediate analogous to the anhydride. nih.gov The direct use of this compound would be a more direct and efficient method for this acylation.

The rationale behind synthesizing these amino acid conjugates is often to enhance drug delivery to the brain by utilizing amino acid transporters. nih.gov Furthermore, the addition of amino acid moieties can improve water solubility and reduce the toxicity associated with the parent drug. nih.govresearchgate.net For instance, conjugates of valproic acid with aspartic acid, glutamic acid, and proline have been designed and synthesized to improve physicochemical properties and anti-proliferative effects. nih.govresearchgate.net

The general synthetic scheme for the preparation of 2-propylpentanoyl amino acid conjugates from the anhydride involves the reaction of the anhydride with the amino acid ester in an appropriate solvent, often in the presence of a non-nucleophilic base to neutralize the liberated carboxylic acid.

| Amino Acid Conjugate | Amino Acid Moiety | Coupling Method | Reference |

| N-valproyl-L-phenylalanine ethyl ester | L-Phenylalanine | DCC | nih.gov |

| N-valproyl-L-tryptophan methyl ester | L-Tryptophan | DCC | nih.gov |

| N-valproyl-aspartic acid | Aspartic Acid | Not specified | nih.govresearchgate.net |

| N-valproyl-glutamic acid | Glutamic Acid | Not specified | nih.govresearchgate.net |

| N-valproyl-proline | Proline | Not specified | nih.govresearchgate.net |

Development of 2-Propylpentanoyl Dipeptide Conjugates

Building upon the concept of amino acid conjugation, researchers have also explored the synthesis of 2-propylpentanoyl dipeptide conjugates. These larger conjugates can offer further advantages in terms of targeted delivery and modified release profiles. The synthesis of these molecules also relies on the formation of amide bonds, for which this compound is a suitable acylating agent.

The synthesis of dipeptide conjugates generally follows a similar pathway to that of amino acid conjugates. A pre-formed dipeptide ester can be acylated with this compound, or alternatively, a 2-propylpentanoyl amino acid can be further coupled with a second amino acid ester. The choice of dipeptide sequence allows for fine-tuning of the conjugate's properties, such as its affinity for specific peptide transporters.

While specific examples in the literature detailing the synthesis of 2-propylpentanoyl dipeptide conjugates are less common than for single amino acid conjugates, the principles of peptide synthesis are directly applicable. The reactivity of the anhydride makes it a powerful tool for the N-terminal modification of peptides with the 2-propylpentanoyl group.

Design and Synthesis of Advanced Functionalized this compound Derivatives (e.g., aryl derivatives, prodrugs)

The development of advanced functionalized derivatives of 2-propylpentanoic acid, particularly prodrugs, is an active area of research aimed at overcoming some of the limitations of the parent drug, such as its short half-life and potential for drug interactions. This compound can be a key reagent in the synthesis of ester- and amide-based prodrugs.

One strategy for prodrug design involves the esterification of 2-propylpentanoic acid with a promoiety that can be cleaved in vivo to release the active drug. For example, myo-inositol has been used as a carrier to synthesize (+/-)-3,6-Di-O-valproil-myo-inositol, a prodrug of valproic acid with enhanced anticonvulsant activity. nih.govresearchgate.net The synthesis of such an ester could be facilitated by the use of the anhydride.

Amino acids themselves can act as promoieties in prodrug design, as seen in the amino acid conjugates discussed previously. nih.gov These conjugates can be considered prodrugs as they are designed to release valproic acid upon hydrolysis of the amide bond. nih.gov

The synthesis of aryl derivatives of 2-propylpentanoic acid is another avenue for creating advanced functionalized molecules. While not as extensively documented, the introduction of aromatic rings can significantly alter the lipophilicity and electronic properties of the molecule, potentially leading to novel pharmacological activities. These derivatives could be synthesized through various organic reactions where the carboxylic acid group, or its activated form like the anhydride, is a key reactant.

| Prodrug/Advanced Derivative | Promolety/Key Feature | Potential Synthetic Intermediate | Reference |

| (+/-)-3,6-Di-O-valproil-myo-inositol | myo-inositol | This compound | nih.govresearchgate.net |

| N-valproyl-amino acid esters | Amino acid | This compound | nih.gov |

Stereoselective Synthesis of Chiral Derivatives

Valproic acid itself is achiral; however, many of its derivatives possess one or more chiral centers. The stereoselective synthesis of these chiral derivatives is crucial, as different enantiomers or diastereomers can exhibit distinct pharmacological and toxicological profiles.

An example of the stereoselective synthesis of a chiral derivative is the preparation of the enantiomers of propylisopropyl acetamide (B32628) (PID), a chiral amide analogue of valproic acid. nih.gov The synthesis was achieved by coupling valeroyl chloride with optically pure (4S)- and (4R)-benzyl-2-oxazolidinone chiral auxiliaries. nih.gov The resulting oxazolidinone enolates were then alkylated with isopropyl triflate, followed by hydrolysis and amidation to yield (2R)- and (2S)-PID with excellent enantiomeric purity. nih.gov While this specific synthesis used the acid chloride, the anhydride could potentially be used in a similar capacity to acylate the chiral auxiliary.

The use of chiral auxiliaries is a common strategy in stereoselective synthesis. The auxiliary temporarily introduces a chiral element to the molecule, directing subsequent reactions to occur in a stereoselective manner. After the desired stereochemistry is established, the auxiliary is cleaved. This approach allows for the preparation of enantiomerically pure or enriched compounds, which is essential for detailed pharmacological evaluation.

The principles of asymmetric synthesis can be applied to a variety of 2-propylpentanoic acid derivatives, enabling the synthesis of a wide range of chiral molecules for biological testing.

Advanced Analytical Characterization Techniques for 2 Propylpentanoic Anhydride and Its Derivatives

Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental for elucidating the molecular structure of 2-Propylpentanoic anhydride (B1165640). Each technique provides unique insights into the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2-Propylpentanoic anhydride, ¹H and ¹³C NMR spectra provide definitive information about its structure. The spectrum is expected to be symmetrical, reflecting the two identical 2-propylpentanoyl moieties.

Based on data from the parent compound, valproic acid, and related anhydride structures, the following spectral characteristics for this compound can be anticipated. researchgate.netchemicalbook.comresearchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is estimated based on valproic acid and valeric anhydride spectra.

| Atom Position (see structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (Carbonyl) | - | ~170 |

| C2 (CH) | ~2.5 | ~45 |

| C3 (CH₂) | ~1.6 | ~34 |

| C4 (CH₂) | ~1.4 | ~20 |

Structure for reference: (CH₃CH₂CH₂)₂CH-C(=O)-O-C(=O)-CH(CH₂CH₂CH₃)₂

Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying functional groups. The most distinctive feature in the IR spectrum of an acid anhydride is the presence of two carbonyl (C=O) stretching bands, resulting from symmetric and asymmetric stretching vibrations. spectroscopyonline.com The spectrum of valeric anhydride, a structurally similar compound, shows a strong C-O stretch around 1038 cm⁻¹. spectroscopyonline.com For this compound, the IR spectrum would confirm the anhydride functional group and the aliphatic hydrocarbon chains. spectroscopyonline.comchemicalbook.com

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Asymmetric Stretch | ~1820 | Strong |

| C=O Symmetric Stretch | ~1750 | Strong |

| C-H Aliphatic Stretch | 2870-2960 | Strong |

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound (C₁₆H₃₀O₃), the molecular weight is approximately 270.41 g/mol . In electron ionization (EI), fragmentation of the parent acid, valproic acid, is well-documented, with characteristic ionized fragments at m/z = 73, 102, and 115. researchgate.net For the anhydride, fragmentation would likely involve cleavage of the C-O-C bond. Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode are highly sensitive for analyzing valproic acid and could be adapted for its anhydride. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic techniques are essential for separating this compound from its parent acid, impurities, or other derivatives, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the analysis of non-volatile compounds. The analysis of valproic acid by HPLC often presents a challenge due to its lack of a strong UV chromophore, sometimes necessitating derivatization to introduce a UV-active group. nih.gov However, HPLC coupled with mass spectrometry (LC-MS) or an Evaporative Light Scattering Detector (ELSD) can overcome this limitation. sielc.com For this compound, a reversed-phase HPLC method using a C18 column would be suitable for assessing purity and separating it from related substances like valproic acid. mfd.org.mkbepls.com

Interactive Table: Typical HPLC Parameters for Analysis of Valproic Acid and Related Compounds

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm) mfd.org.mk |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer mixture nih.gov |

| Flow Rate | 1.0 - 1.2 mL/min sielc.commfd.org.mk |

| Detection | UV (at low wavelength, e.g., 210 nm) or Mass Spectrometry (MS) bepls.com |

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful method for analyzing volatile and semi-volatile compounds. Given its structure, this compound is amenable to GC analysis. This technique is frequently used to identify and quantify organic impurities in valproic acid drug substances. shimadzu.com A GC-MS method would provide excellent separation and definitive identification of the anhydride and any volatile impurities based on both retention time and mass spectral data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While literature indicates that obtaining single crystals of valproic acid and its derivatives can be challenging, significant progress has been made with its salts. acs.org

There is no readily available information in the literature on the single-crystal X-ray diffraction structure of this compound. However, the crystal structure of the related compound, anhydrous sodium valproate, was successfully determined using 3D electron diffraction (3D ED). chemrxiv.orgscilit.com Researchers overcame challenges related to the compound's extreme sensitivity to humidity and electron beams by developing a specialized cryo-transfer workflow. chemrxiv.org This advanced technique revealed a structure featuring Na-valproate polyhedral chains. chemrxiv.org Such methodologies could be applied to determine the solid-state structure of this compound, should suitable microcrystals be prepared, providing invaluable insight into its molecular packing and intermolecular interactions.

Advanced Techniques for Reaction Monitoring and Pathway Analysis

Understanding and optimizing the synthesis of this compound, typically from valproic acid, can be achieved using advanced Process Analytical Technology (PAT). These techniques allow for real-time, in-situ monitoring of chemical reactions.

For the conversion of valproic acid to its anhydride, inline spectroscopic tools such as FT-IR or NMR could be employed. nih.gov

Real-Time FT-IR Spectroscopy: An attenuated total reflectance (ATR)-FTIR probe inserted directly into the reaction vessel could monitor the reaction progress. It would track the decrease in the broad O-H stretch of the carboxylic acid reactant and the simultaneous appearance of the characteristic symmetric and asymmetric C=O stretching bands of the anhydride product.

In-situ NMR Spectroscopy: Flow NMR or probes placed within the reactor can provide detailed mechanistic and kinetic data without the need for sampling. This allows for the quantification of reactants, intermediates, products, and byproducts as the reaction proceeds.

Beyond monitoring, computational methods like reaction pathway analysis can be used to model the chemical transformations. researchgate.net By analyzing the flow of elements through different species in a proposed reaction mechanism, researchers can visualize the main pathways leading to product formation and identify minor channels that may lead to impurities. researchgate.net This synergy of real-time monitoring and computational analysis represents a powerful approach to understanding and controlling the synthesis of this compound. nih.gov

Computational Chemistry and Theoretical Studies on 2 Propylpentanoic Anhydride Systems

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of 2-propylpentanoic anhydride (B1165640) involves the use of computational techniques to understand its three-dimensional structure and electronic properties. Density Functional Theory (DFT) is a common and powerful method for such investigations. nih.govresearchgate.netresearchgate.net DFT calculations can provide insights into the molecule's geometry, orbital energies, and the distribution of electron density.

These calculations typically begin with geometry optimization, where the most stable arrangement of atoms in the molecule is determined by finding the minimum energy conformation. For a flexible molecule like 2-propylpentanoic anhydride, with its two propyl side chains, multiple low-energy conformations may exist.

Once the geometry is optimized, electronic properties can be calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Another key output of electronic structure calculations is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl carbons are expected to be electrophilic sites, susceptible to nucleophilic attack, while the carbonyl oxygens would be nucleophilic.

Illustrative Electronic Properties of a Model Anhydride (Propanoic Anhydride) calculated using DFT:

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 8.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.5 D |

Note: The values in this table are illustrative for propanoic anhydride, a smaller analogue, and are intended to provide a qualitative understanding of the electronic properties that would be calculated for this compound.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction would be its hydrolysis to form two molecules of 2-propylpentanoic acid. Theoretical studies can model this reaction pathway to identify the transition state and calculate the activation energy.

The simulation of a reaction mechanism typically involves mapping the potential energy surface along the reaction coordinate. The reaction coordinate is a geometric parameter that changes continuously during the transformation from reactants to products. For the hydrolysis of this compound, this could be the distance between the oxygen atom of a water molecule and one of the carbonyl carbons of the anhydride.

By calculating the energy at various points along the reaction coordinate, a reaction profile can be constructed. The highest point on this profile corresponds to the transition state, which is an unstable, high-energy species that exists transiently between the reactants and products. The structure of the transition state provides crucial information about the geometry of the molecules as they are reacting.

The activation energy for the reaction can be determined from the difference in energy between the reactants and the transition state. This value is critical for understanding the reaction rate. Computational studies can also investigate the effect of catalysts on the reaction mechanism by modeling how they interact with the reactants and stabilize the transition state, thereby lowering the activation energy. For instance, the hydrolysis of anhydrides can be catalyzed by acids or bases, and computational models can explore these alternative pathways. researchgate.net

Prediction of Reactivity and Selectivity in Chemical Transformations

The electronic structure calculations described in section 6.1 provide the foundation for predicting the reactivity and selectivity of this compound in various chemical transformations. Conceptual DFT provides a framework of reactivity indices that can be used for this purpose. mdpi.com

Key reactivity indices include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.

Local reactivity indices, such as the Fukui functions or Parr functions, can be used to identify the most reactive sites within the molecule. mdpi.com These functions indicate how the electron density at a particular atom changes upon the addition or removal of an electron. For this compound, these calculations would likely confirm that the carbonyl carbons are the most electrophilic sites, making them the primary targets for nucleophilic attack.

By calculating these indices for this compound and potential reactants, it is possible to predict the feasibility and outcome of a reaction. For example, in a reaction with a nucleophile, the nucleophile would be expected to attack the site on the anhydride with the highest value for the electrophilic Parr function. This allows for the prediction of regioselectivity in reactions with unsymmetrical reagents.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the two propyl groups in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and to understand the energy barriers between them. nih.govmdpi.com This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation.

The results of a conformational analysis can be visualized as a potential energy surface, which shows the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers. For this compound, it is expected that multiple conformers with similar energies would exist due to the free rotation of the propyl chains.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. scispace.commdpi.com In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. The forces between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

MD simulations can provide insights into how the molecule moves and changes its shape at a given temperature. They can be used to study the transitions between different conformations and to calculate thermodynamic properties. For this compound, an MD simulation could reveal the preferred conformations of the propyl chains in different solvent environments and how these conformations influence the accessibility of the reactive anhydride group.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemically Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. While there are no specific QSAR studies on this compound derivatives, extensive QSAR studies have been performed on derivatives of its parent compound, valproic acid. nih.govnih.govresearchgate.netresearchgate.netacs.org These studies provide a framework for how QSAR could be applied to derivatives of the anhydride.

In a typical QSAR study, a set of molecules with known activities is used to train a model. For each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods, such as multiple linear regression or partial least squares, are then used to find a mathematical equation that relates the descriptors to the biological activity. A good QSAR model should not only be able to reproduce the activities of the training set molecules but also to predict the activities of new, untested compounds.

For valproic acid derivatives, QSAR studies have shown that lipophilicity (the ability of a molecule to dissolve in fats and oils) is an important factor for anticonvulsant activity. nih.govresearchgate.net Steric and electronic properties have also been found to be significant. nih.govacs.org These findings suggest that for hypothetical derivatives of this compound, similar properties would likely be important for their biological activity. A QSAR model for such derivatives would allow for the virtual screening of large libraries of compounds to identify those with the most promising activity profiles.

Research Applications and Synthetic Utility of 2 Propylpentanoic Anhydride

Role as a Key Intermediate in Pharmaceutical Synthesis

2-Propylpentanoic anhydride (B1165640) is a valuable intermediate in the synthesis of a variety of pharmaceutical precursors, enabling the development of new therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

Valproic acid itself is a cornerstone in the treatment of epilepsy. sjsu.edu Researchers have explored numerous derivatives of valproic acid to enhance its anticonvulsant activity and reduce its side effects. chula.ac.th 2-Propylpentanoic anhydride is a key reagent in the synthesis of these derivatives, particularly amide and urea (B33335) analogues. The anhydride readily reacts with amines to form amides, a common structural motif in many centrally active compounds. This approach has been used to generate novel valproic acid amides and related compounds that have shown significant anticonvulsant activity in preclinical models. chula.ac.thnih.govembopress.org For instance, the synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide, a compound with demonstrated antiepileptic properties, would typically involve the acylation of 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) with a 2-propylpentanoylating agent like the corresponding anhydride. nih.govembopress.org

| Precursor Type | Synthetic Strategy | Potential Advantage |

| Valproic Acid Amides | Acylation of primary or secondary amines with this compound. | Modified lipophilicity for improved blood-brain barrier penetration; potential for altered metabolic pathways. |

| Valproic Acid Urea Derivatives | Reaction of this compound with ureas or related compounds. | Introduction of additional hydrogen bonding motifs, potentially leading to novel target interactions. |

| Hybrid Molecules | Coupling of the valproyl moiety to other anticonvulsant pharmacophores using the anhydride. nih.govnih.govmdpi.commdpi.com | Potential for synergistic or multi-target activity. |

Valproic acid has been identified as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression and are important targets in cancer therapy. embopress.orgnih.govnih.govmdpi.com This discovery has spurred the development of novel HDAC inhibitors based on the valproic acid scaffold. This compound serves as a key starting material for the synthesis of these next-generation HDAC inhibitors. By acylating various linker molecules or pharmacophores with the anhydride, researchers can create hybrid molecules with enhanced potency and selectivity for specific HDAC isoforms. sjsu.edumdpi.com For example, conjugating valproic acid to other known HDAC-interacting motifs through an amide or ester linkage, facilitated by the anhydride, is a common strategy to improve inhibitory activity. nih.gov

| Precursor Type | Synthetic Approach | Rationale |

| Valproate-Hydroxamic Acid Hybrids | Acylation of a hydroxamic acid-containing linker with this compound. | Combines the valproyl group for HDAC binding with a potent zinc-binding group (hydroxamic acid). |

| Valproate-Benzamide Conjugates | Amidation of a benzamide (B126) derivative with this compound. | Integrates the structural features of two different classes of HDAC inhibitors. |

| Valproate-Peptide Conjugates | Acylation of amino acids or peptides with this compound. | May improve cellular uptake or target specificity. |

The concept of creating prodrugs to improve the physicochemical and pharmacokinetic properties of a drug is a well-established strategy in medicinal chemistry. Anhydrides, in general, are effective acylating agents for the synthesis of ester and amide prodrugs. nih.govresearchgate.netnih.gov this compound can be employed to create prodrugs of other therapeutic agents by attaching the lipophilic valproyl moiety, potentially enhancing membrane permeability and oral bioavailability. researchgate.net

Furthermore, the anhydride can be used to synthesize "mutual prodrugs," where two different therapeutic agents are linked together. For instance, this compound could be used to link valproic acid to another neuroactive compound, with the aim of delivering both agents to the site of action where they are released upon hydrolysis. This approach is being explored to develop multifunctional drugs that can address multiple targets or pathways involved in a disease.

Use in the Synthesis of Reference Standards and Impurities for Analytical Chemistry

In pharmaceutical analysis, it is crucial to have access to pure reference standards of the active pharmaceutical ingredient (API) and its potential impurities. nih.gov These standards are essential for the development and validation of analytical methods used for quality control. This compound is a valuable reagent for the synthesis of various valproic acid-related compounds that may be present as impurities in the final drug product. nih.govgoogle.com For example, impurities arising from the dimerization or oligomerization of valproic acid, or from its reaction with other molecules present in the manufacturing process, can be synthesized using the anhydride. By having access to these synthesized impurities, analytical chemists can develop methods to detect and quantify them, ensuring the safety and quality of the final pharmaceutical product.

| Impurity/Standard Type | Synthetic Utility of the Anhydride |

| Dimer of Valproic Acid | Self-condensation of valproic acid can be facilitated by its conversion to the anhydride. |

| Valproic Acid Esters | Reaction of the anhydride with residual alcohols from the synthesis process. |

| Valproic Acid Amides | Reaction of the anhydride with amine-containing starting materials or reagents. |

Utility in Academic Research for Mechanistic Probes and Novel Synthetic Method Development

In the realm of academic research, reactive chemical species like this compound can serve as tools for investigating reaction mechanisms and developing new synthetic methodologies. The reactivity of the anhydride with various nucleophiles can be studied to understand the factors that govern acylation reactions. For instance, kinetic studies of the reaction of this compound with a series of amines or alcohols can provide insights into the electronic and steric effects on the reaction rate.

Furthermore, this compound can be employed in the development of novel synthetic transformations. While its primary use is in acylation, the unique branched structure of the valproyl group may lead to interesting reactivity or selectivity in less common reactions. Researchers in organic synthesis are constantly seeking new and efficient ways to form chemical bonds, and readily available reagents like this compound can be valuable starting points for exploring new chemical space. For example, its use in catalytic cycles or in multicomponent reactions could lead to the discovery of novel and efficient synthetic methods.

Future Perspectives in 2 Propylpentanoic Anhydride Research

Development of Greener and Sustainable Synthetic Routes

The chemical industry is increasingly focusing on the development of environmentally benign synthetic processes. Future research into 2-propylpentanoic anhydride (B1165640) is centered on creating greener and more sustainable manufacturing routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of development include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing the generation of byproducts.

Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors.

Solvent Selection: Emphasizing the use of greener solvents, such as water or ionic liquids, to replace hazardous organic solvents traditionally used in chemical synthesis.

Energy Efficiency: Developing processes that can be conducted at ambient temperatures and pressures to reduce energy consumption.

A comparative analysis of traditional versus greener synthetic routes highlights the potential for significant environmental and economic benefits.

Table 1: Comparison of Synthetic Route Parameters

| Parameter | Traditional Routes | Greener/Sustainable Routes |

|---|---|---|

| Starting Materials | Petroleum-based | Bio-based, renewable |

| Solvents | Volatile organic compounds | Water, supercritical fluids, ionic liquids |

| Byproducts | Often hazardous, require disposal | Minimized, potentially recyclable |

| Energy Consumption | High temperature and pressure | Ambient temperature and pressure |

The adoption of green chemistry principles in the synthesis of 2-propylpentanoic anhydride is not only an environmental imperative but also a driver of innovation, leading to more efficient and cost-effective manufacturing processes.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of modern chemical synthesis, and the development of novel catalytic systems is a key area of research for improving the production of this compound. The goal is to enhance both the efficiency and selectivity of the synthetic process, leading to higher yields and purer products.

Future research in this area is focused on:

Homogeneous and Heterogeneous Catalysis: Developing new metal-based and organocatalysts that can operate under mild reaction conditions. Heterogeneous catalysts are of particular interest due to their ease of separation and recyclability.

Biocatalysis: Utilizing enzymes to catalyze the synthesis of this compound, offering high selectivity and operation under environmentally friendly conditions.

Nanocatalysts: Exploring the use of nanomaterials as catalysts, which can offer high surface area and unique catalytic properties.

The selectivity of a catalyst is crucial in determining the final product distribution. High selectivity ensures that the desired product is formed with minimal formation of side products, simplifying purification processes and reducing waste.

Table 2: Impact of Catalytic Systems on Synthesis Efficiency

| Catalyst Type | Key Advantages | Challenges |

|---|---|---|

| Homogeneous Catalysts | High activity and selectivity | Difficult to separate from the reaction mixture |

| Heterogeneous Catalysts | Easy separation and recyclability | Lower activity compared to homogeneous catalysts |

| Biocatalysts (Enzymes) | High stereoselectivity, mild conditions | Limited stability, potential for inhibition |

| Nanocatalysts | High surface area, unique reactivity | Potential for aggregation, environmental concerns |

The development of innovative catalysts is expected to significantly improve the yield and purity of this compound, making its production more economically viable and sustainable.

Advanced Derivatization Strategies for Targeted Chemical Properties

This compound is a versatile reagent used in the synthesis of a wide range of derivatives with tailored chemical and physical properties. Advanced derivatization strategies are being explored to create novel molecules with specific functionalities for various applications, including pharmaceuticals and materials science.

Research in this area includes:

Prodrug Synthesis: Designing and synthesizing prodrugs of valproic acid to improve its pharmacokinetic profile.

Amide and Ester Derivatives: Creating a diverse library of amide and ester derivatives of valproic acid to explore their structure-activity relationships.

Functionalized Anhydrides: Developing new anhydride reagents with specific functional groups to enable novel chemical transformations.

The choice of derivatization strategy can have a profound impact on the properties of the resulting molecule. For example, the introduction of a fluorine atom can significantly alter the electronic properties and bioavailability of a compound.

Table 3: Derivatization Approaches and Their Effects

| Derivatization Strategy | Target Property | Example Application |

|---|---|---|

| Esterification | Increased lipophilicity | Improved drug delivery across biological membranes |

| Amidation | Modified biological activity | Development of new therapeutic agents |

| Halogenation | Altered electronic properties | Fine-tuning of reactivity and bioavailability |

| Acylation | Introduction of functional groups | Creation of novel materials with specific properties |

The ability to precisely control the chemical properties of molecules through advanced derivatization strategies is a powerful tool for drug discovery and materials design. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing the way chemicals are manufactured. This approach offers numerous advantages over traditional batch processing, including improved safety, better process control, and the ability to rapidly screen and optimize reaction conditions. europa.euresearchgate.net

Future research will focus on:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound, enabling on-demand production and reducing the need for large-scale storage of hazardous materials. researchgate.netmdpi.com

Microreactor Technology: Utilizing microreactors to enhance heat and mass transfer, leading to faster reaction times and higher yields. youtube.com

Automated Synthesis Platforms: Employing robotic systems to automate the entire synthesis process, from reagent preparation to product purification and analysis. youtube.comchemrxiv.org

Flow chemistry allows for the precise control of reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and scalability. nih.gov

Table 4: Comparison of Batch vs. Flow Chemistry

| Feature | Batch Processing | Flow Chemistry |

|---|---|---|

| Reaction Scale | Limited by reactor size | Scalable by extending run time |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, excellent temperature control |

| Safety | Potential for runaway reactions | Inherently safer due to small reaction volumes |

| Process Control | Difficult to precisely control parameters | Precise control over all reaction parameters |

| Automation | Can be challenging to automate | Readily integrated with automated systems |

The adoption of flow chemistry and automation is expected to transform the manufacturing of this compound, making it a more efficient, safer, and cost-effective process. synplechem.com

Computational Design of Next-Generation Anhydride-Based Reagents and Intermediates

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. uantwerpen.be These methods are being used to design the next generation of anhydride-based reagents and intermediates with enhanced reactivity, selectivity, and stability.

Key areas of computational research include:

Quantum Mechanical Calculations: Using density functional theory (DFT) and other methods to study the electronic structure and reactivity of anhydride molecules. researchgate.net

Molecular Dynamics Simulations: Simulating the behavior of molecules over time to understand their conformational preferences and interactions with other molecules.

Virtual Screening: Using computational methods to screen large libraries of virtual compounds to identify promising candidates for synthesis and testing.

Computational fluid dynamics (CFD) can be used to model and optimize reactor design for the production of anhydrides, leading to improved yield and efficiency. researchgate.net

Table 5: Computational Tools in Reagent Design | Computational Method | Application in Anhydride Research | |---|---|---| | Density Functional Theory (DFT) | Predicting reactivity and reaction mechanisms | | Molecular Docking | Designing enzyme inhibitors and other bioactive molecules | | Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new derivatives | | Computational Fluid Dynamics (CFD) | Optimizing reactor design and process conditions |

The synergy between computational design and experimental synthesis is accelerating the discovery and development of new and improved anhydride-based reagents and intermediates.

常见问题

Q. How do solvent polarity and proticity influence the reaction pathways of this compound?

- Methodology : Conduct solvent screening (e.g., toluene vs. DMF) in nucleophilic acyl substitutions. Monitor reaction rates via in situ IR spectroscopy. Polar aprotic solvents stabilize transition states, accelerating anhydride activation .

Data Contradiction Analysis

- Example : Conflicting reports on stereoselectivity in Diels-Alder reactions may arise from competing kinetic vs. thermodynamic control. Address by isolating intermediates at varying timepoints and using low-temperature quenching to trap kinetic products. Computational free-energy surfaces (CCSD(T)) clarify dominant pathways .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。